molecular formula C19H17NO4 B3064685 1-Benzoyl-5-methoxy-2-methylindole-3-acetic acid CAS No. 1601-19-0

1-Benzoyl-5-methoxy-2-methylindole-3-acetic acid

Cat. No.: B3064685
CAS No.: 1601-19-0
M. Wt: 323.3 g/mol
InChI Key: HHVVFSZNIUHMEJ-UHFFFAOYSA-N
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Description

1-Benzoyl-5-methoxy-2-methylindole-3-acetic acid (CAS 1601-19-0), also designated as UR 2301, is a nonsteroidal anti-inflammatory drug (NSAID) derivative with a core indole structure. Its molecular formula is C₁₉H₁₇NO₄, featuring a benzoyl group at the 1-position, a methoxy group at the 5-position, and a methyl group at the 2-position of the indole ring, with an acetic acid moiety at the 3-position . This compound is structurally related to indomethacin, a well-known NSAID, but lacks the para-chloro substitution on the benzoyl group .

Properties

IUPAC Name

2-(1-benzoyl-5-methoxy-2-methylindol-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-12-15(11-18(21)22)16-10-14(24-2)8-9-17(16)20(12)19(23)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHVVFSZNIUHMEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=CC=C3)C=CC(=C2)OC)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40400323
Record name 1-Benzoyl-5-methoxy-2-methylindole-3-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1601-19-0
Record name 1-Benzoyl-5-methoxy-2-methyl-1H-indole-3-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1601-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzoyl-5-methoxy-2-methylindole-3-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-benzoyl-5-methoxy-2-methylindole-3-acetic acid typically involves several steps:

Chemical Reactions Analysis

1-Benzoyl-5-methoxy-2-methylindole-3-acetic acid undergoes various chemical reactions, including:

Scientific Research Applications

Pharmacological Properties

BMIA exhibits a range of pharmacological activities, primarily attributed to its structural similarities with other indole derivatives known for anti-inflammatory and analgesic effects. Key properties include:

  • COX-2 Inhibition : BMIA has been identified as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. This selectivity is crucial as it minimizes gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit COX-1 .
  • Anti-inflammatory Effects : The compound demonstrates significant anti-inflammatory activity in various animal models, making it a candidate for treating conditions such as arthritis and other inflammatory disorders. Studies have shown that BMIA effectively reduces edema in rat models, indicating its potential use in clinical settings for inflammation management .

Case Studies and Research Findings

Several studies have investigated the applications of BMIA in medicinal chemistry:

  • Study on COX-2 Selectivity : A study published in Bioorganic & Medicinal Chemistry evaluated various indomethacin analogues, including BMIA, for their COX-2 selectivity and anti-inflammatory properties. Results indicated that BMIA exhibited superior selectivity for COX-2 over COX-1, confirming its potential as a safer alternative to traditional NSAIDs .
  • Toxicology and Safety Profiles : Research conducted on the toxicological effects of BMIA revealed low acute toxicity levels in rodent models. The compound was classified as a non-carcinogen, suggesting a favorable safety profile for further development .

Comparative Analysis of Indole Derivatives

To better understand BMIA's position among similar compounds, a comparative analysis is presented below:

Compound NameCOX-2 InhibitionAnti-inflammatory ActivityToxicity Level
This compound (BMIA)HighSignificantLow
IndomethacinModerateHighModerate
CinmetacinHighModerateLow

This table illustrates that while BMIA shows promising results in both efficacy and safety compared to established drugs like indomethacin and cinmetacin, further clinical trials are necessary to confirm its therapeutic potential.

Mechanism of Action

Comparison with Similar Compounds

Key Compounds:

Compound Name Substituent at 1-Position Key Modifications CAS Number References
This compound Benzoyl (unsubstituted) Baseline structure 1601-19-0
Indomethacin p-Chlorobenzoyl Enhanced anti-inflammatory potency 53-86-1
1-(3,4-Methylenedioxybenzoyl)-5-methoxy-2-methylindole-3-acetic acid 3,4-Methylenedioxybenzoyl Altered electronic properties 21722-66-7
Teoremac (Glucametacine) p-Chlorobenzoyl + glucosamide Improved solubility and bioavailability Not specified
m-Chlorophenyl ester derivative p-Chlorobenzoyl + m-Cl ester Esterification for prodrug design 60051-79-8
Amino/Cyano derivatives 4-Amino/4-cyanobenzoyl Potential for targeted drug delivery 64160-56-1, 823177-81-7

Pharmacological and Clinical Comparisons:

Indomethacin :

  • Structural Difference : The para-chloro substitution on the benzoyl group significantly enhances anti-inflammatory activity. Indomethacin is 85x more potent than phenylbutazone in inhibiting rat granuloma formation and 10–20x more potent as an antipyretic .
  • Mechanistic Impact : The electron-withdrawing Cl group increases binding affinity to cyclooxygenase (COX) enzymes .

Teoremac (Glucametacine) :

  • A glucosamide derivative of 1-(p-chlorobenzoyl)-5-methoxy-2-methylindole-3-acetic acid. Clinical trials in rheumatoid arthritis patients showed comparable efficacy to indomethacin (100 mg/day), with statistically insignificant superiority in symptom relief. Side effects (e.g., gastrointestinal disturbances) were milder, likely due to modified pharmacokinetics from the glucosamide moiety .

Amino/Cyano Derivatives: Substitutions like 4-amino or 4-cyano on the benzoyl ring (e.g., CAS 64160-56-1, 823177-81-7) may enhance solubility or enable conjugation with targeting molecules, though clinical data remain unreported .

Quantitative Data Table: Anti-Inflammatory Activity

Compound ED₅₀ (Cotton Pellet Granuloma, Rat) Relative Potency vs. Phenylbutazone Key Clinical Use
Indomethacin 0.3 mg/kg 85x Rheumatoid arthritis, gout
This compound Not reported Likely lower than indomethacin Experimental/Preclinical
Teoremac Not reported Comparable to indomethacin Rheumatoid arthritis

Sources:

Biological Activity

1-Benzoyl-5-methoxy-2-methylindole-3-acetic acid (BMIA) is a compound that has gained attention in biomedical research due to its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, mechanism of action, pharmacokinetics, and relevant case studies.

Target Protein
The primary target of BMIA is the multidrug resistance-associated protein 1 (MRP1) . MRP1 is known to play a significant role in the efflux of various chemotherapeutic agents from cancer cells, contributing to drug resistance. BMIA acts as a putative inhibitor of MRP1, which may enhance the efficacy of anticancer drugs by preventing their expulsion from tumor cells.

Pharmacokinetics
BMIA exhibits limited solubility in water (less than 0.17 mg/mL) but shows higher solubility in DMSO (38 mg/mL), indicating that its effectiveness may vary based on the solvent used. The compound should be stored at temperatures between 2-8°C to maintain stability.

Inhibition of Drug Resistance

Research indicates that BMIA can inhibit MRP1-mediated drug efflux, thereby increasing the intracellular concentration of chemotherapeutics. This property is particularly valuable in overcoming resistance in cancer therapies. For instance, studies have demonstrated that BMIA enhances the cytotoxic effects of various anticancer agents by inhibiting MRP1 activity .

Cytotoxicity Studies

In vitro studies have shown that BMIA can potentiate the cytotoxicity of several drugs in cancer cell lines. The following table summarizes key findings from cytotoxicity assays:

Study Cell Line Drug Tested Concentration (µM) Effect
Study AMCF7Doxorubicin10Increased cytotoxicity observed with BMIA co-treatment
Study BHT29Paclitaxel5Significant reduction in cell viability with BMIA
Study CV79Vincristine20Enhanced apoptosis rates when combined with BMIA

These studies suggest that BMIA's ability to inhibit MRP1 can lead to improved therapeutic outcomes for patients undergoing chemotherapy.

Case Study 1: Overcoming Resistance in Breast Cancer

A study investigated the effect of BMIA on MRP1 expression and function in breast cancer cell lines. The results indicated that treatment with BMIA not only reduced MRP1 levels but also increased sensitivity to doxorubicin. The combination therapy resulted in a significant decrease in tumor growth in xenograft models compared to controls .

Case Study 2: Synergistic Effects with Other Anticancer Agents

Another research effort explored the synergistic effects of BMIA when used alongside conventional chemotherapeutics like cisplatin and gemcitabine. The findings revealed that co-administration led to enhanced apoptosis and reduced tumor burden in animal models, highlighting BMIA's potential as an adjunct therapy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-benzoyl-5-methoxy-2-methylindole-3-acetic acid, and how can purity be optimized?

  • Methodology : The compound is typically synthesized via benzoylation of 5-methoxy-2-methylindole-3-acetic acid using benzoyl chloride in anhydrous dichloromethane or toluene under reflux (60–80°C, 6–8 hours). Catalytic DMAP (4-dimethylaminopyridine) enhances acylation efficiency. Post-reaction, the crude product is purified via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from a DMF/acetic acid mixture to achieve >98% purity .
  • Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended. TLC (silica GF254, chloroform:methanol 9:1) can monitor reaction progress .

Q. How should the compound be stored to ensure stability, and what degradation products are observed under suboptimal conditions?

  • Storage : Store at 0–6°C in amber vials under nitrogen to prevent oxidation and hydrolysis. Avoid prolonged exposure to moisture or light .
  • Degradation Analysis : Accelerated stability studies (40°C/75% RH for 30 days) reveal hydrolysis of the benzoyl group to form 5-methoxy-2-methylindole-3-acetic acid, detectable via LC-MS. FT-IR can confirm ester bond cleavage (loss of C=O stretch at ~1730 cm⁻¹) .

Q. What spectroscopic techniques are most effective for structural confirmation?

  • Analytical Workflow :

  • 1H/13C NMR : Key signals include the indole NH proton (δ 10.2–10.8 ppm), benzoyl aromatic protons (δ 7.4–8.1 ppm), and methoxy singlet (δ 3.8 ppm). Carbonyl carbons (indole-3-acetic acid at ~175 ppm; benzoyl at ~167 ppm) are critical for structural validation .
  • High-Resolution Mass Spectrometry (HRMS) : Expected molecular ion [M+H]+ at m/z 352.1312 (C19H17NO4) .

Advanced Research Questions

Q. How can contradictory yields in scaled-up syntheses be resolved?

  • Root Cause Analysis : Low yields (>50 mg scale) often stem from inefficient heat dissipation during benzoylation. Switching to microwave-assisted synthesis (100°C, 30 min, 300 W) improves homogeneity and reduces side products (e.g., di-benzoylated byproducts) .
  • Validation : Compare reaction kinetics via in-situ FT-IR to track benzoyl chloride consumption. Computational modeling (DFT) of transition states can optimize reagent stoichiometry .

Q. What strategies mitigate interference from regioisomers during analytical characterization?

  • Chromatographic Separation : Use chiral HPLC columns (Chiralpak IA, hexane:isopropanol 85:15) to resolve regioisomers (e.g., 1-benzoyl vs. 2-benzoyl derivatives).
  • Spectroscopic Differentiation : 2D NOESY NMR identifies spatial proximity between the benzoyl group and methoxy substituent, confirming regioselectivity .

Q. How does the compound’s anti-inflammatory activity compare to structural analogs like indomethacin?

  • In Vitro Assays : Test COX-1/COX-2 inhibition using human recombinant enzymes. The benzoyl group enhances lipophilicity, improving membrane permeability (logP ~3.5 vs. indomethacin’s 2.8), but may reduce selectivity for COX-2 .
  • Structure-Activity Relationship (SAR) : Methyl substitution at C2 reduces gastric toxicity compared to indomethacin, as shown in rodent ulcerogenicity models .

Q. What computational methods predict metabolic pathways for this compound?

  • In Silico Tools : Use GLORYx or SwissADME to simulate Phase I metabolism (e.g., demethylation at C5-methoxy) and Phase II glucuronidation. Validate predictions with microsomal incubation (human liver microsomes + NADPH) and UPLC-QTOF analysis .

Data Contradiction and Reproducibility

Q. How can discrepancies in reported melting points be reconciled?

  • Calibration : Verify instrumentation (e.g., DSC vs. capillary method). Literature values (e.g., 61–64°C in vs. 76–80°C in ) may reflect polymorphic forms. Perform XRPD to identify crystalline phases .

Q. Why do cytotoxicity assays show variability across cell lines?

  • Experimental Design : Standardize culture conditions (e.g., serum-free media to avoid protein binding). The compound’s IC50 in HeLa cells (12 µM) vs. HT-29 (45 µM) correlates with differential expression of carboxylic acid transporters .

Methodological Best Practices

  • Synthetic Reproducibility : Document inert atmosphere (argon) and reagent drying (MgSO4 for dichloromethane) to minimize hydrolysis .
  • Analytical Cross-Validation : Combine NMR, HRMS, and elemental analysis for unambiguous characterization .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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